molecular formula C8H7FN2O3 B8810554 n-(2-Fluoro-3-nitrophenyl)acetamide

n-(2-Fluoro-3-nitrophenyl)acetamide

Cat. No. B8810554
M. Wt: 198.15 g/mol
InChI Key: BFKJLIPKKRMIGV-UHFFFAOYSA-N
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Patent
US07183415B2

Procedure details

To a solution (233 mL) of 2-fluoro-3-nitroaniline (18.2 g, 116 mol) in pyridine was added acetic anhydride (27.4 mL, 291 mmol) and the mixture was stirrred at room temperature for 16 hrs. The reaction solution was concentrated under reduced pressure and the obtained residue was treated with isopropyl ether to give the title compound (19.2 g) as a powder.
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:12](OC(=O)C)(=[O:14])[CH3:13]>N1C=CC=CC=1>[F:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
233 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
27.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was treated with isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=CC=C1[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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